

# SB756050: A Technical Review of a Selective TGR5 Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SB756050

Cat. No.: B1680850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SB756050** is a selective T-Gr-protein-coupled receptor 5 (TGR5) agonist that was under development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus. As a modulator of a receptor implicated in glucose homeostasis and energy expenditure, **SB756050** represented a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **SB756050**. It details the compound's mechanism of action, summarizes its preclinical and clinical findings, and presents available data in a structured format for technical audiences. While development was halted due to suboptimal clinical efficacy, the history of **SB756050** offers valuable insights into the challenges of targeting the TGR5 receptor for metabolic diseases.

## Introduction

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a member of the G-protein coupled receptor family that is activated by bile acids.<sup>[1]</sup> Expressed in various tissues, including the intestine, gallbladder, and certain immune cells, TGR5 plays a role in regulating energy expenditure, glucose metabolism, and inflammatory responses.<sup>[2]</sup> Activation of TGR5 in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with established benefits in glycemic control.<sup>[2]</sup> This has made TGR5 an attractive target for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity.<sup>[2]</sup>

**SB756050** was identified by GlaxoSmithKline as a selective TGR5 agonist.<sup>[1]</sup> The compound progressed to Phase I/II clinical trials but was ultimately discontinued.<sup>[2]</sup> This document aims to provide a detailed technical account of the available scientific and clinical data on **SB756050**.

## Discovery and Preclinical Development

### Discovery

Detailed information regarding the specific discovery process for **SB756050**, including the lead identification and optimization campaign, is not extensively available in the public domain. It is known that GlaxoSmithKline was actively pursuing TGR5 modulators for metabolic diseases. **SB756050** is a synthetic diazepine derivative.<sup>[3]</sup>

## Chemical Structure and Properties

- Chemical Name: 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine<sup>[4]</sup>
- Molecular Formula: C<sub>21</sub>H<sub>28</sub>N<sub>2</sub>O<sub>8</sub>S<sub>2</sub><sup>[4]</sup>
- Molecular Weight: 500.6 g/mol <sup>[4]</sup>
- CAS Number: 447410-57-3<sup>[4]</sup>

## Mechanism of Action

**SB756050** is a selective agonist of the TGR5 receptor.<sup>[1]</sup> Upon binding to TGR5, it is presumed to initiate a signaling cascade through the G<sub>αs</sub> subunit of its associated G protein, leading to the activation of adenylyl cyclase.<sup>[5]</sup> This results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).<sup>[5]</sup> In the context of enteroendocrine L-cells, this signaling pathway is known to promote the secretion of GLP-1.<sup>[2]</sup>



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GPR40 partial agonist MK-2305 lower fasting glucose in the Goto Kakizaki rat via suppression of endogenous glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent improvement of type 2 diabetes in the Goto-Kakizaki rat model by expansion of the beta-cell mass during the prediabetic period with glucagon-like peptide-1 or exendin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Goto-Kakizaki (GK) Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SB756050: A Technical Review of a Selective TGR5 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680850#sb756050-discovery-and-development-history]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)